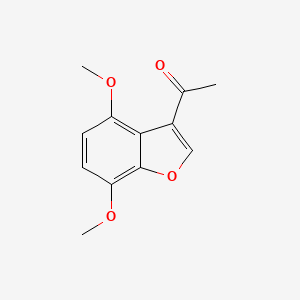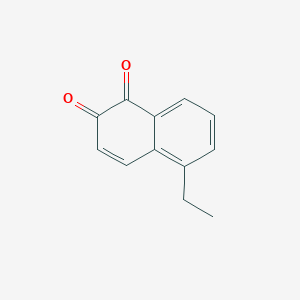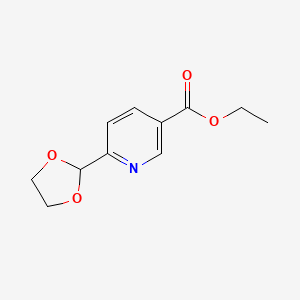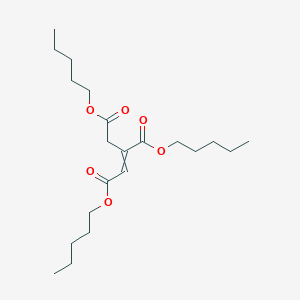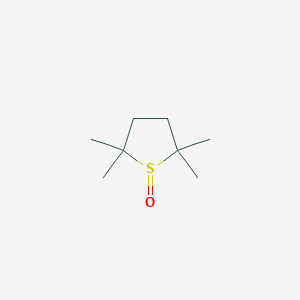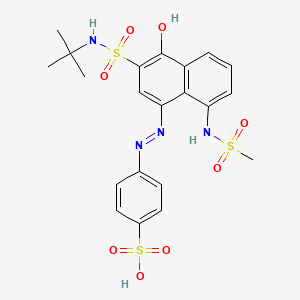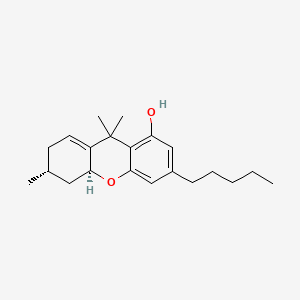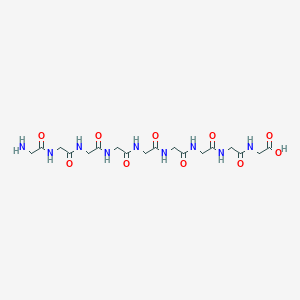
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-: is a peptide composed of multiple glycine units. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This compound is a polypeptide, specifically a nonapeptide, consisting of nine glycine residues linked together. Glycine is known for its role in protein synthesis and as an inhibitory neurotransmitter in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycine peptides, including Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl-, typically involves the stepwise addition of glycine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled on a solid resin, with each glycine unit being added sequentially. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of glycine peptides can be scaled up using automated peptide synthesizers, which streamline the process of adding amino acid residues. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product. The production process must ensure high purity and yield, which is critical for applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Glycine peptides can undergo various chemical reactions, including:
Oxidation: Glycine residues can be oxidized to form diketopiperazines.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products:
Oxidation: Formation of diketopiperazines.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptides with new functional groups introduced.
Scientific Research Applications
Chemistry: Glycine peptides are used as model compounds in studying peptide chemistry and protein folding. They serve as building blocks for more complex peptides and proteins .
Biology: In biological research, glycine peptides are used to study protein-protein interactions and enzyme-substrate interactions. They are also used in the development of peptide-based drugs .
Medicine: Glycine peptides have potential therapeutic applications, including as inhibitors of specific enzymes or as carriers for drug delivery. Their role as neurotransmitters also makes them relevant in neurological research .
Industry: In the industrial sector, glycine peptides are used in the production of biodegradable materials and as additives in various formulations .
Mechanism of Action
Glycine peptides exert their effects primarily through interactions with glycine receptors and other proteins. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, leading to the opening of chloride channels and hyperpolarization of neurons. This action helps regulate neuronal excitability and prevent excessive neuronal firing .
Comparison with Similar Compounds
Glycylglycine: A dipeptide of glycine, simpler than the nonapeptide.
Glycylglycylglycine: A tripeptide of glycine, also simpler than the nonapeptide.
Uniqueness: Glycine, glycylglycylglycylglycylglycylglycylglycylglycyl- is unique due to its length and the repetitive nature of its glycine units. This repetitive structure can influence its physical and chemical properties, making it distinct from shorter glycine peptides .
Properties
CAS No. |
65042-71-9 |
|---|---|
Molecular Formula |
C18H29N9O10 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N9O10/c19-1-10(28)20-2-11(29)21-3-12(30)22-4-13(31)23-5-14(32)24-6-15(33)25-7-16(34)26-8-17(35)27-9-18(36)37/h1-9,19H2,(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,26,34)(H,27,35)(H,36,37) |
InChI Key |
BQUNQZMKFSPWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



